molecular formula C6H13NO2 B7965392 3-(3-Aminopropoxy)oxetane

3-(3-Aminopropoxy)oxetane

Cat. No.: B7965392
M. Wt: 131.17 g/mol
InChI Key: LQKMBSKMRNVNQE-UHFFFAOYSA-N
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Description

3-(3-Aminopropoxy)oxetane is a chemical compound featuring an oxetane ring substituted with a 3-aminopropoxy group. Oxetanes are four-membered cyclic ethers known for their ring strain, which makes them reactive intermediates in organic synthesis. The presence of the aminopropoxy group introduces additional functionality, making this compound valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminopropoxy)oxetane typically involves the following steps:

    Intramolecular Cyclization: The oxetane ring can be formed through intramolecular cyclization of appropriate precursors.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of an oxetane precursor with a 3-aminopropyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the production process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed:

    Oxidation: Oxetane derivatives with oxidized functional groups

    Reduction: Reduced amine derivatives

    Substitution: Various substituted oxetane derivatives

Mechanism of Action

The mechanism of action of 3-(3-Aminopropoxy)oxetane involves its reactivity due to the strained oxetane ring. The ring strain makes it prone to nucleophilic ring-opening reactions, where the oxetane ring acts as an electrophile. The aminopropoxy group can participate in various chemical transformations, contributing to the compound’s versatility .

Molecular Targets and Pathways:

Properties

IUPAC Name

3-(oxetan-3-yloxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-2-1-3-9-6-4-8-5-6/h6H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKMBSKMRNVNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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